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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-ethyl-4-hydroxyquinolin-2(1H)-
one, a member of the quinolinone class of heterocyclic compounds. Quinolinones are a
significant scaffold in medicinal chemistry, known for a wide array of biological activities. This
document covers the nomenclature, physicochemical and spectroscopic properties, a detailed
synthesis protocol, and the known biological activities and mechanisms of action of the broader
class of 3-substituted-4-hydroxyquinolin-2-ones. While specific experimental data for the title
compound is limited, this guide consolidates information from closely related analogs to provide
a robust profile for researchers. Methodologies for relevant biological assays are also detailed
to facilitate further investigation of this promising chemical entity.

Nomenclature and Structure

The compound with the Chemical Abstracts Service (CAS) Registry Number 1873-60-5 is
subject to tautomerism, existing in equilibrium between two primary forms.

e Preferred IUPAC Name: 3-ethyl-4-hydroxyquinolin-2(1H)-one

e Synonyms: 3-ethyl-2-hydroxy-1H-quinolin-4-one, 3-ethyl-4-hydroxy-2-oxo-chinolin, 3-
Ethyl-4-hydroxy-carbostyril, 3-ethyl-4-hydroxy-1H-quinolin-2-one.[1]
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The 4-hydroxy-2(1H)-one tautomer is generally the more stable and commonly cited form in the
literature for this class of compounds.
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Caption: Tautomeric forms of 3-ethyl-quinolin-2,4-dione.

Physicochemical and Spectroscopic Properties

While experimental data for 3-ethyl-4-hydroxyquinolin-2(1H)-one is not readily available in the
surveyed literature, the following table summarizes its known identifiers and predicted
properties, alongside experimental data for closely related analogs.
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3-Ethyl-4-
L 3-Ethyl-4-hydroxy- L

hydroxyquinolin- L 2-Phenylquinolin-
Property 8-methoxyquinolin-

2(1H)-one (CAS: 4(1H)-one

2(1H)-one

1873-60-5)
Molecular Formula C11H11NO2 C12H13NOs3 CisH11NO
Molecular Weight 189.21 g/mol 219.23 g/mol 221.25 g/mol
Appearance - Solid White solid[2]
Melting Point - 223-225 °C[3] 242-244 °C[2]

Generally soluble in

organic solvents like
Solubility ethanol, methanol,

and DMSO; limited

solubility in water.[4]

Density (Predicted) 1.239 g/cm3[1]
Boiling Point 322.1 °C at 760
(Predicted) mmHg[1]
Flash Point

) 148.6 °C[1]
(Predicted)
LogP (Predicted) 2.20840[1]

Spectroscopic Analysis (Predicted):

e 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl
group (a triplet and a quartet), aromatic protons on the quinoline ring, and exchangeable
protons for the N-H and O-H groups. In DMSO-ds, the N-H proton of similar quinolinones
typically appears as a broad singlet downfield (6 11-12 ppm).[2]

e 13C NMR: The carbon NMR spectrum will feature signals for the carbonyl carbon (C2, around
0 160-175 ppm), the carbon bearing the hydroxyl group (C4), carbons of the ethyl group, and
the aromatic carbons of the quinoline core.[2]

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/24106140/
https://researchportal.ukhsa.gov.uk/en/publications/broth-microdilution-protocol-for-determining-antimicrobial-suscep/
https://pubmed.ncbi.nlm.nih.gov/24106140/
https://www.mdpi.com/2673-401X/6/2/16
https://www.researchgate.net/publication/286926760_Recent_Developments_on_Antimicrobial_Quinoline_Chemistry
https://www.researchgate.net/publication/286926760_Recent_Developments_on_Antimicrobial_Quinoline_Chemistry
https://www.researchgate.net/publication/286926760_Recent_Developments_on_Antimicrobial_Quinoline_Chemistry
https://www.researchgate.net/publication/286926760_Recent_Developments_on_Antimicrobial_Quinoline_Chemistry
https://pubmed.ncbi.nlm.nih.gov/24106140/
https://pubmed.ncbi.nlm.nih.gov/24106140/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3048940?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

« Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H and O-H
stretching (broad, ~3400-2500 cm~1), C=0 stretching of the amide (~1650 cm~1), and C=C
stretching of the aromatic rings (~1600-1450 cm™1).

o Mass Spectrometry: The mass spectrum should exhibit a prominent molecular ion peak (M%)
or protonated molecule ([M+H]*) corresponding to the molecular weight. Fragmentation
patterns would likely involve the loss of the ethyl group and other characteristic cleavages of
the quinolinone ring.

Synthesis

The synthesis of 3-ethyl-4-hydroxyquinolin-2(1H)-one can be achieved via the thermal
condensation of aniline with diethyl ethylmalonate, a method widely used for this class of
compounds.

Precipitate Formation 3-Ethyl-4-hydroxyquinolin-2(1H)-one

High Temperature

Diethyl ethylmalonate |
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Caption: General workflow for the synthesis of 3-ethyl-4-hydroxyquinolin-2(1H)-one.
Experimental Protocol: Synthesis of 3-Alkyl-4-hydroxyquinolin-2-ones

This protocol is adapted from the synthesis of 3-ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one.
[3]

» Reaction Setup: A mixture of aniline (100 mmol) and diethyl ethylmalonate (105 mmol) is
placed in a flask equipped for distillation.

o Thermal Condensation: The reaction mixture is heated in a metal bath at 220-230 °C for 1
hour, during which ethanol begins to distill off. The temperature is then raised to 260-270 °C
and maintained for approximately 6 hours, or until the distillation of ethanol ceases.
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e Initial Product Isolation: The hot reaction mixture is carefully poured into toluene (50 ml).
Upon cooling to room temperature, a precipitate forms, which is collected by filtration.

 Purification: a. The crude precipitate is dissolved in an aqueous sodium hydroxide solution
(0.5 M, 300 ml). b. The alkaline solution is filtered to remove any insoluble byproducts. c. The
filtrate is washed with toluene (3 x 15 ml) in a separatory funnel to remove non-polar
impurities. d. The aqueous phase is collected, filtered if necessary, and then acidified to
Congo red with 10% hydrochloric acid. e. The resulting precipitate is the desired product, 3-
ethyl-4-hydroxyquinolin-2(1H)-one.

» Final Isolation and Drying: The precipitated product is collected by filtration, washed with
water, and air-dried. Further purification can be achieved by recrystallization from a suitable
solvent such as ethanol.

Biological Activity and Mechanism of Action

While no specific biological studies have been reported for 3-ethyl-4-hydroxyquinolin-2(1H)-
one, the 3-substituted-4-hydroxyquinolin-2-one scaffold is associated with a broad range of
pharmacological activities.

Anticancer Activity: Many quinolinone derivatives have demonstrated significant cytotoxic
effects against various cancer cell lines.[5][6] The proposed mechanisms of action include:

e Enzyme Inhibition: Inhibition of key enzymes involved in cancer progression, such as
topoisomerase, gyrase, and protein kinases.[6]

« Induction of Apoptosis: Triggering programmed cell death in cancer cells.

e Tubulin Polymerization Inhibition: Some quinazolinone derivatives, structurally related to
quinolinones, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest.

Antimicrobial Activity: The quinolone core is famously associated with antibacterial agents
(fluoroquinolones). While the substitution pattern of the title compound differs, the general
scaffold has been explored for antimicrobial properties.[1][7]

e Mechanism: The primary mechanism for fluoroquinolones is the inhibition of bacterial DNA
gyrase and topoisomerase |V, enzymes essential for DNA replication.[8] It is plausible that
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other quinolinone derivatives may exert their antimicrobial effects through similar or related
pathways.

Other Activities: Derivatives of 4-hydroxyquinolin-2-one have also been investigated for their
potential as:

¢ Anti-inflammatory agents

« Antiviral agents

* Analgesics[9]
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Caption: A simplified diagram of the mechanism of action for quinolone antibiotics.

Experimental Protocols for Biological Evaluation

A. Cytotoxicity Assessment: MTT Assay
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The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
method to assess cell viability and is commonly used to screen for cytotoxic compounds.[10]
[11][12]

Protocol:

Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded in a 96-well plate at a density
of 1 x 10° cells/ml and incubated for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.
[10]

Compound Treatment: The cells are treated with various concentrations of the test
compound (typically in a range from 0.1 to 100 uM) and incubated for another 24 to 72
hours. A vehicle control (e.g., DMSO) is also included.[10]

MTT Addition: After the incubation period, MTT solution (5 mg/ml in PBS) is added to each
well, and the plate is incubated for 4 hours at 37 °C.[11]

Formazan Solubilization: The medium is removed, and the formazan crystals formed by
viable cells are solubilized with a suitable solvent (e.g., DMSO or a solution of 5% formic
acid in isopropanol).[12]

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate
reader.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and
the I1Cso (the concentration of the compound that inhibits 50% of cell growth) is determined.

B. Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound
against various microorganisms.[13][14]

Protocol:

o Preparation of Inoculum: A standardized suspension of the test microorganism (e.g.,
Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.
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 Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well
microtiter plate to obtain a range of concentrations.

 Inoculation: Each well is inoculated with the standardized microbial suspension. Positive
(microorganism in broth without compound) and negative (broth only) controls are included.

 Incubation: The plate is incubated at 37 °C for 16-20 hours.[13]

o MIC Determination: The MIC is determined as the lowest concentration of the compound at
which there is no visible growth (i.e., the broth remains clear).[14]

ADME/Toxicology Profile

Specific ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology data for 3-
ethyl-4-hydroxyquinolin-2(1H)-one are not available. However, in silico studies on various
quinoline and quinolinone derivatives can provide some insights.

e Absorption: Many quinolinone derivatives are predicted to have good oral bioavailability,
adhering to Lipinski's rule of five.[15]

 Distribution: Lipophilicity plays a key role in the distribution of these compounds. The
predicted LogP of ~2.2 suggests moderate lipophilicity, which may allow for penetration of
cell membranes.

e Metabolism: The metabolism of quinolones can be complex and is often mediated by
cytochrome P450 enzymes in the liver. Some quinolones are known to inhibit these
enzymes, leading to potential drug-drug interactions.[16]

» Excretion: Excretion pathways can include both renal and fecal routes, depending on the
specific substitutions on the quinolinone core.

» Toxicity: The genotoxicity of quinoline derivatives is highly dependent on their substitution
pattern. While some quinolines are known mutagens, others show no genotoxic effects in
assays like the SOS chromotest.[2][17][18] A thorough toxicological evaluation would be
necessary for any therapeutic development.

Conclusion
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3-Ethyl-4-hydroxyquinolin-2(1H)-one belongs to a class of compounds with significant potential
in drug discovery, particularly in the areas of oncology and infectious diseases. While specific
experimental data for this particular molecule is scarce, this guide provides a comprehensive
framework based on the known properties and activities of its close analogs. The provided
synthesis and biological evaluation protocols offer a starting point for further research into the
therapeutic potential of this and related quinolinone derivatives. Future studies should focus on
the detailed biological characterization of 3-ethyl-4-hydroxyquinolin-2(1H)-one to fully elucidate
its pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Genotoxicity risk assessment of diversely substituted quinolines using the SOS
chromotest - PubMed [pubmed.ncbi.nlm.nih.gov]

» 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
e 4. mdpi.com [mdpi.com]

e 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC
[pmc.ncbi.nlm.nih.gov]

e 6. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PubMed
[pubmed.ncbi.nim.nih.gov]

e 7. psjd.icm.edu.pl [psjd.icm.edu.pl]
e 8. Quinolone antibiotics - PMC [pmc.ncbi.nim.nih.gov]

e 9. Broth microdilution and E-test for determining fluoroquinolone activity against
Streptococcus pneumoniae - PubMed [pubmed.ncbi.nim.nih.gov]

e 10. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of
Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

e 11. nopr.niscpr.res.in [nopr.niscpr.res.in]

e 12. rjpbcs.com [rjpbcs.com]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b3048940?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/286926760_Recent_Developments_on_Antimicrobial_Quinoline_Chemistry
https://pubmed.ncbi.nlm.nih.gov/24106140/
https://pubmed.ncbi.nlm.nih.gov/24106140/
https://researchportal.ukhsa.gov.uk/en/publications/broth-microdilution-protocol-for-determining-antimicrobial-suscep/
https://www.mdpi.com/2673-401X/6/2/16
https://pmc.ncbi.nlm.nih.gov/articles/PMC9456289/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9456289/
https://pubmed.ncbi.nlm.nih.gov/36077085/
https://pubmed.ncbi.nlm.nih.gov/36077085/
https://psjd.icm.edu.pl/psjd/element/bwmeta1.element.psjd-0f5b3d84-995c-4d1d-b536-1212506578b8/c/WNOFNS_55__2024__25-32.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6836748/
https://pubmed.ncbi.nlm.nih.gov/11895052/
https://pubmed.ncbi.nlm.nih.gov/11895052/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8838273/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8838273/
https://nopr.niscpr.res.in/bitstream/123456789/14644/1/IJCB%2051B(9)%201411-1416.pdf
https://www.rjpbcs.com/pdf/2011_2(2)/9.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3048940?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 13. Broth microdilution - Wikipedia [en.wikipedia.org]
e 14, youtube.com [youtube.com]

e 15. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC
[pmc.ncbi.nlm.nih.gov]

e 16. In vitro effect of fluoroquinolones on theophylline metabolism in human liver microsomes
- PubMed [pubmed.ncbi.nim.nih.gov]

e 17. Genotoxic potency of three quinoline compounds evaluated in vivo in mouse marrow
cells - PubMed [pubmed.ncbi.nim.nih.gov]

o 18. researchgate.net [researchgate.net]

« To cite this document: BenchChem. [An In-depth Technical Guide to 3-Ethyl-4-
hydroxyquinolin-2(1H)-one]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3048940#3-ethyl-2-hydroxy-1h-quinolin-4-one-iupac-
name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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